molecular formula C20H23N3O3S2 B12245304 4-Methanesulfonyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzothiazole

4-Methanesulfonyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzothiazole

Cat. No.: B12245304
M. Wt: 417.5 g/mol
InChI Key: XWQMBFQPWIMETF-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzothiazole is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzothiazole core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzothiazole typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high purity and yield. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form sulfoxides or sulfones.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form sulfides.

    Substitution: Replacement of functional groups with other atoms or groups, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (MeI).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

4-Methanesulfonyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methanesulfonyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methanesulfonyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzothiazole stands out due to its unique combination of functional groups and structural complexity

Properties

Molecular Formula

C20H23N3O3S2

Molecular Weight

417.5 g/mol

IUPAC Name

2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-4-methylsulfonyl-1,3-benzothiazole

InChI

InChI=1S/C20H23N3O3S2/c1-14-12-16(6-9-21-14)26-13-15-7-10-23(11-8-15)20-22-19-17(27-20)4-3-5-18(19)28(2,24)25/h3-6,9,12,15H,7-8,10-11,13H2,1-2H3

InChI Key

XWQMBFQPWIMETF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C

Origin of Product

United States

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